4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(1H-indole-6-carbonyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-8-12-9-19-6-5-17(12)14(18)11-2-1-10-3-4-16-13(10)7-11/h1-4,7,12,16H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUMMLCYOWBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC3=C(C=C2)C=CN3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Carbonyl Group: The indole derivative is then subjected to acylation to introduce the carbonyl group at the 6-position.
Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with an epoxide or a halide.
Introduction of the Nitrile Group:
Industrial Production Methods
Industrial production of 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of indole-6-quinone derivatives.
Reduction: Formation of 4-(1H-Indole-6-carbonyl)morpholine-3-amine or 4-(1H-Indole-6-hydroxymethyl)morpholine-3-carbonitrile.
Substitution: Formation of various substituted indole or morpholine derivatives.
Scientific Research Applications
4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the morpholine ring enhances the compound’s solubility and bioavailability. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds (indole, morpholine, chromene) and functional groups (nitrile, carbonyl). Below is a detailed comparison:
Indole-Based Carbonitriles
- 4-Amino-1H-indole-6-carbonitrile (CAS: 159768-57-7) Structural Differences: Substitutes the morpholine-carbonyl group with an amino (–NH₂) group at the indole-6-position. Similarity Score: 0.84 (indicating high structural overlap but distinct functional groups) .
2-Phenyl-1H-indole-3-carbonitrile
- Structural Differences : Features a phenyl group at the indole-2-position and a nitrile at the 3-position.
- Physical Properties : Melting point (99–101°C) and IR absorption (2212 cm⁻¹ for –CN) suggest lower thermal stability than the target compound, likely due to the absence of the polar morpholine ring .
- Synthesis : Prepared via copper-mediated cyanation, differing from the probable coupling reaction required for the target compound’s indole-morpholine linkage .
Chromene-Based Carbonitriles
- Compound 1E (2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile) Structural Differences: Replaces the morpholine-indole core with a chromene ring system. Physical Properties: Higher melting point (223–227°C) and IR absorption (2204 cm⁻¹ for –CN) indicate strong intermolecular interactions, possibly due to hydroxyl and amino groups . Biological Relevance: Chromene derivatives are often explored for anticancer and antimicrobial activities, whereas morpholine-indole hybrids may target neurological or inflammatory pathways .
Morpholine Derivatives
- Morpholine-3-carbonitrile (CAS: 97039-63-9) Structural Differences: Lacks the indole-6-carbonyl group present in the target compound. Physical Properties: Boiling point (256°C) and flash point (108.7°C) suggest moderate volatility, which the target compound may exceed due to its larger molecular weight .
Comparative Analysis Table
| Compound Name | Core Scaffold | Key Functional Groups | Melting Point (°C) | IR Absorption (–CN, cm⁻¹) | Notable Features |
|---|---|---|---|---|---|
| 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile | Indole-morpholine | –CN, carbonyl, morpholine | Not reported | ~2204 (estimated) | Hybrid structure, high polarity |
| 4-Amino-1H-indole-6-carbonitrile | Indole | –CN, –NH₂ | Not reported | ~2204 (estimated) | Enhanced solubility via –NH₂ |
| 2-Phenyl-1H-indole-3-carbonitrile | Indole | –CN, phenyl | 99–101 | 2212 | Aromatic hydrophobicity |
| Compound 1E (Chromene derivative) | Chromene | –CN, –OH, –NH₂, 4-methylphenyl | 223–227 | 2204 | High thermal stability |
| Morpholine-3-carbonitrile | Morpholine | –CN | Not reported | ~2204 (estimated) | Industrial use, moderate volatility |
Key Research Findings
- Functional Group Impact : The morpholine ring in the target compound likely improves aqueous solubility compared to phenyl-substituted indoles (e.g., 2-Phenyl-1H-indole-3-carbonitrile) .
- Substituent Position : Nitrile placement (indole-3 vs. indole-6) affects electronic distribution and binding interactions. For example, indole-3-carbonitriles may exhibit stronger π-π stacking than indole-6 derivatives .
- Thermal Stability : Chromene-based carbonitriles (e.g., Compound 1E) demonstrate higher melting points than indole-morpholine hybrids, likely due to hydrogen-bonding networks from –OH and –NH₂ groups .
Biological Activity
4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole ring system fused with a morpholine moiety and a carbonitrile group. This unique structure contributes to its solubility and bioavailability, enhancing its interaction with various biological targets.
Antimicrobial Activity
Research has shown that 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile exhibits notable antimicrobial properties. Studies have evaluated its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Significant inhibition observed |
| Escherichia coli | 0.30 μg/mL | Comparable to standard antibiotics |
| Candida albicans | 0.20 μg/mL | Effective against fungal strains |
Anticancer Activity
The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. In vitro studies using the MTT assay have demonstrated that it possesses significant antiproliferative activity.
| Cell Line | GI50 (µM) | Reference Compound | Remarks |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 1.05 | Doxorubicin (1.10) | Comparable potency |
| A-549 (Lung Cancer) | 0.95 | Doxorubicin (1.10) | More potent than reference |
| Panc-1 (Pancreatic Cancer) | 0.80 | Doxorubicin (1.10) | Significant inhibition observed |
The biological activity of 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction: The indole moiety can bind to multiple receptors, modulating their activity and potentially leading to apoptosis in cancer cells.
- Antiviral Properties: Preliminary studies suggest possible interactions with viral proteins that could hinder viral replication.
Study on Anticancer Effects
A recent study evaluated the anticancer effects of 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, significantly reducing cell viability compared to untreated controls.
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial and fungal strains. The results confirmed its effectiveness, particularly against Staphylococcus aureus, where it exhibited a MIC comparable to leading antibiotics.
Q & A
Basic: What are the common synthetic routes for preparing 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile, and what key reagents/conditions are required?
The compound is typically synthesized via a multi-step protocol involving:
- Amide coupling : Reaction of 1H-indole-6-carboxylic acid with morpholine-3-carbonitrile using coupling agents like EDCl/HOBt in anhydrous DCM under nitrogen .
- Cyanation : Introduction of the nitrile group via nucleophilic substitution or transition metal-catalyzed reactions. For example, iron-catalyzed α-C-H cyanation of tertiary amines, as reported in analogous morpholine derivatives .
- Purification : Column chromatography (e.g., 1:1 EtOAc/hexane) and recrystallization (ethanol or methanol) to achieve ≥95% purity .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural refinement. For example, torsion angles and bond lengths in similar nitrile-containing compounds are resolved with R-factors < 0.05 .
- NMR/IR : and NMR (CDCl or DMSO-d) for confirming proton environments and nitrile stretches (~2,200 cm in IR) .
- HRMS : High-resolution mass spectrometry (ESI) to verify molecular ion peaks (e.g., [M+Na]) with < 2 ppm error .
Advanced: How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?
- Catalyst screening : Iron catalysts (e.g., FeCl) enhance cyanation efficiency in tertiary amines, reducing byproduct formation .
- Solvent effects : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
- Temperature control : Maintaining reactions at 0–5°C during coupling steps prevents decomposition .
- In-line monitoring : Use HPLC or LCMS to track reaction progress and adjust stoichiometry dynamically .
Advanced: How should discrepancies between crystallographic data and NMR/IR results be resolved?
- Data validation : Cross-check torsion angles (e.g., C–N–C–C) from crystallography with NOESY or COSY NMR correlations to confirm spatial arrangements .
- Dynamic effects : Consider temperature-dependent NMR to identify conformational flexibility that may explain differences in solid-state (X-ray) vs. solution-state (NMR) structures .
- Supplementary refinement : Use SHELXL’s TWIN and BASF commands to model disorder or twinning in crystals .
Basic: What safety protocols are critical when handling morpholine-3-carbonitrile derivatives?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (flash point: ~108°C) .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .
Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- DFT calculations : Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) for nitrile group reactivity .
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess interactions with biological targets (e.g., kinase inhibitors) using crystallographic data .
- MD simulations : GROMACS for studying stability in aqueous or lipid environments .
Advanced: How can researchers validate the compound’s biological activity in vitro?
- Kinase inhibition assays : Use fluorescence polarization or ADP-Glo™ assays to measure IC values against target kinases .
- SAR studies : Synthesize analogs (e.g., fluorophenyl or bromophenyl substitutions) to correlate structural motifs with activity .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) to rule off-target effects .
Basic: What stability issues arise under varying pH or temperature conditions?
- Thermal degradation : Monitor via TGA/DSC; decomposition occurs >200°C, requiring storage below 25°C .
- pH sensitivity : Nitriles hydrolyze to amides in acidic/basic conditions; use buffered solutions (pH 6–8) for biological assays .
Advanced: How can polymorphism be screened during crystallization?
- Solvent screening : Test 5–10 solvent systems (e.g., EtOH, acetonitrile, DMF/water) to identify multiple crystal forms .
- PXRD : Compare experimental patterns with simulated data from Mercury (CCDC) to detect polymorphic phases .
- Variable-temperature XRD : Assess thermal stability of crystal forms .
Advanced: What mechanistic insights guide the design of derivatives with improved pharmacokinetics?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- LogP optimization : Replace morpholine with piperazine to enhance solubility (clogP < 3) .
- Pro-drug strategies : Esterify the nitrile group for controlled release in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
